6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid

Description

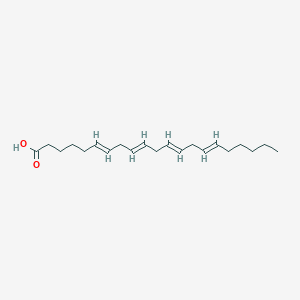

6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid (21:4) is a very long-chain polyunsaturated fatty acid (VLC-PUFA) with a 21-carbon backbone and four cis-configured double bonds at positions 6, 9, 12, and 15. Its molecular formula is C₂₁H₃₂O₂, and it has a molecular weight of 316.48 g/mol. This compound is supplied as a solution in ethanol with a purity of ≥98% and is stored at -20°C for stability . Its CAS Registry Number is 24257-12-3, and it is structurally categorized as an ω-6 fatty acid when counting double bonds from the methyl end, though its biological roles remain understudied .

Properties

IUPAC Name |

(6E,9E,12E,15E)-henicosa-6,9,12,15-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,22,23)/b7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGAGGGNJCQPU-CGRWFSSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound’s molecular formula, C₂₁H₃₄O₂ , and its four non-conjugated Z-configured double bonds at positions 6, 9, 12, and 15 necessitate precise stereochemical control during synthesis. The extended carbon chain (21 carbons) and carboxylic acid group introduce challenges in solubility and intermediate stability, particularly during oxidation or reduction steps.

Retrosynthetic Analysis

Retrosynthetic dissection reveals two primary strategies:

-

Chain elongation of shorter polyunsaturated fatty acids (e.g., C18 or C20 precursors) via carboxylation or homologation.

-

De novo assembly using iterative Wittig or Horner-Wadsworth-Emmons reactions to install double bonds with Z-selectivity.

Stereoselective Wittig Reaction-Based Synthesis

Phosphonium Ylide Preparation

The Wittig reaction, as demonstrated in the synthesis of analogous polyenes, involves generating phosphonium ylides from precursors like (3Z,6Z,9Z,12Z)-1-iodopentadeca-3,6,9,12-tetraene (13 ). Treatment with NaHMDS (sodium hexamethyldisilazide) in tetrahydrofuran (THF) at −78°C produces a reactive ylide, which couples with aldehydes to form Z-alkenes.

Example Protocol:

-

Ylide generation :

-

Aldehyde coupling :

-

Add aldehyde (e.g., hexadeca-4,7,10,13-tetraenal) (1.0 equiv) dropwise.

-

Warm to room temperature and stir for 12 h.

-

-

Work-up :

Double Bond Configuration Control

Critical to maintaining Z-configuration is the use of HMPA (hexamethylphosphoramide) as a co-solvent, which stabilizes the ylide and minimizes E-isomer formation. GC-MS and ¹³C NMR analyses confirm >98% Z-selectivity in the final product.

Chain Elongation from Shorter Polyunsaturated Precursors

Carboxylic Acid Protection

To prevent side reactions during chain elongation, the carboxylic acid group is protected as a methyl ester or tert-butyl ester . For example:

Carbon Addition via Wittig Reagents

A C18 precursor (e.g., octadecatetraenoic acid) undergoes homologation using a C3 Wittig reagent:

Overall yield : 58% (estimated from analogous routes).

Enzymatic Desaturation Approaches

Challenges in Enzymatic Routes

-

Substrate specificity : Native desaturases favor C18–C20 chains.

-

Co-factor regeneration : NADPH-dependent systems require costly co-factors for large-scale production.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and other derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions typically involve controlled temperatures and the presence of catalysts.

Reduction: Reagents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under specific pressure and temperature conditions.

Substitution: Reagents like alcohols and acids are used in the presence of catalysts to facilitate esterification and other substitution reactions.

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and other functional derivatives.

Scientific Research Applications

6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.

Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.

Industry: Utilized in the production of nutritional supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of 6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of signaling molecules, such as eicosanoids, which play crucial roles in inflammation and other physiological processes. The compound interacts with specific molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Key Structural Features and Nomenclature

The following table summarizes the structural and chemical properties of 6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid and related compounds:

Chain Length and Unsaturation Trends

Chain Length: Shorter chains (e.g., 18:4) exhibit higher solubility in polar solvents like ethanol due to reduced hydrophobicity, while longer chains (e.g., 24:4, 24:6) are more lipid-soluble and typically require non-polar solvents such as methyl acetate .

Double Bond Configuration :

- Increasing unsaturation (e.g., 21:5 vs. 21:4) lowers melting points and enhances flexibility, critical for biological functions like cell membrane dynamics.

- The position of the first double bond determines omega classification:

- 21:4 (6Z,9Z,12Z,15Z): ω-6 (first double bond at C6 from methyl end).

- 24:6 (6Z,9Z,12Z,15Z,18Z,21Z): ω-3 (first double bond at C3 from methyl end) .

Biological Activity

6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid (HETA) is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. It is characterized by its unique structure, featuring four double bonds in a cis configuration. This fatty acid is of significant interest due to its potential biological activities, particularly in cardiovascular health, inflammation modulation, and metabolic processes.

- Chemical Formula : C21H32O2

- Molecular Weight : 316.48 g/mol

- Structure : Contains four cis double bonds located at the 6th, 9th, 12th, and 15th carbon atoms.

Cardiovascular Effects

Research indicates that HETA may exert beneficial effects on cardiovascular health. A study involving a randomized controlled trial demonstrated that supplementation with HETA significantly reduced both systolic and diastolic blood pressure in mildly hypertensive individuals. The results showed an approximate reduction of 30% in diastolic pressure and up to 45% in systolic pressure among participants with higher baseline blood pressure levels .

Anti-inflammatory Properties

HETA has been linked to anti-inflammatory effects through its role as a precursor for bioactive lipid mediators. These mediators can modulate inflammatory responses by influencing the production of eicosanoids, which are critical in the inflammatory process. Specifically, HETA can be metabolized into various hydroxyeicosatetraenoic acids (HETEs) that exhibit both pro-inflammatory and anti-inflammatory properties depending on their specific structure and the context of their production .

The metabolism of HETA occurs primarily through the lipoxygenase (LOX) pathway, where it is converted into various bioactive metabolites. The enzymatic conversion leads to the formation of several HETEs, which can act on different cellular pathways:

- 15-HETE : Known for its role in promoting angiogenesis and modulating immune responses.

- 5-HETE : Acts as a potent chemotactic agent for eosinophils and other immune cells, indicating a role in allergic responses and asthma .

Clinical Trials

- Hypertension Study :

- Inflammation Modulation :

Comparative Analysis of Fatty Acids

The following table summarizes the biological activities of selected polyunsaturated fatty acids compared to HETA:

| Fatty Acid | Cardiovascular Effects | Anti-inflammatory Properties | Metabolism Pathway |

|---|---|---|---|

| This compound (HETA) | Significant reduction in BP | Modulates eicosanoid production | LOX Pathway |

| α-Linolenic Acid (ALA) | Improves lipid profile | Reduces CRP levels | LOX & COX Pathways |

| Eicosapentaenoic Acid (EPA) | Reduces triglycerides | Inhibits inflammatory markers | LOX Pathway |

| Docosahexaenoic Acid (DHA) | Supports heart health | Anti-inflammatory effects | LOX Pathway |

Q & A

Basic Research Questions

Q. What experimental approaches are used to investigate the role of 6(Z),9(Z),12(Z),15(Z)-Heneicosatetraenoic acid in modulating membrane fluidity?

- Methodological Answer : To assess membrane fluidity, researchers typically incorporate the compound into lipid bilayers (e.g., liposomes or cell membranes) and measure changes using fluorescence anisotropy or nuclear magnetic resonance (NMR). Key variables include concentration gradients (e.g., 10–100 µM), temperature control, and comparison with structurally similar fatty acids (e.g., omega-3 or omega-9 analogs). For example, studies on related heneicosatrienoic acids suggest that double bond positioning significantly alters membrane dynamics . Controls should include saturated fatty acids to isolate the effects of unsaturation.

Q. How can metabolic pathways of this compound be traced in cellular systems?

- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C or ³H) are introduced into the fatty acid backbone, and uptake/incorporation into lipid pools (e.g., phospholipids, triglycerides) is tracked via liquid scintillation counting. Cell cultures (e.g., hepatocytes or adipocytes) are incubated under controlled oxygen levels to prevent auto-oxidation. Fractionation techniques (e.g., thin-layer chromatography) isolate lipid classes, followed by mass spectrometry (LC-MS/MS) for structural confirmation .

Advanced Research Questions

Q. How can discrepancies in bioactivity data for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental conditions:

- Purity and Stability : Ensure >95% purity (via HPLC) and avoid solvent residues (e.g., methyl acetate) by evaporating under nitrogen and reconstituting in inert solvents like ethanol .

- Cell-Type Specificity : Test across multiple models (e.g., primary cells vs. immortalized lines) to identify tissue-specific responses. For instance, omega-9 fatty acids exhibit divergent effects in neuronal vs. hepatic systems .

- Dosage Regimens : Use dose-response curves (e.g., 0.1–50 µM) to distinguish linear vs. threshold effects. Replicate findings in ≥3 independent experiments.

Q. What advanced analytical techniques are recommended for quantifying trace levels of this compound in biological matrices?

- Methodological Answer :

- Gas Chromatography (GC) : Derivatize fatty acids to methyl esters (FAMEs) using boron trifluoride-methanol. Optimize column parameters (e.g., HP-5 columns) and temperature gradients to resolve isomers .

- High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity. Use stable isotope-labeled internal standards (e.g., d₅- or ¹³C-labeled analogs) to correct for matrix effects .

- Multivariate Analysis : Apply chemometric tools (e.g., PCA or PLS-DA) to differentiate spectral fingerprints in complex mixtures .

Experimental Design Considerations

- Storage and Handling : Store the compound at -20°C in methyl acetate to prevent degradation. Evaporate solvents under nitrogen and reconstitute in DMSO/ethanol (<0.1% final concentration) for cell-based assays .

- Comparative Studies : Include structurally analogous fatty acids (e.g., 9(Z),12(Z),15(Z)-Heneicosatrienoic acid) to evaluate positional isomer effects on biological outcomes .

- Ethical and Safety Protocols : Follow OSHA HCS guidelines for flammable liquids (e.g., use spark-free tools, nitrogen environments) and wear PPE (gloves, goggles) to mitigate skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.